molecular formula C17H11F2NO3 B2838748 (3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1146935-00-3

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2838748
CAS No.: 1146935-00-3
M. Wt: 315.276
InChI Key: QORSGTJOBNHOEI-JYRVWZFOSA-N
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Description

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the fluorinated and methoxylated intermediates to form the desired compound. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s fluorinated and methoxylated structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms, particularly those involving fluorinated and methoxylated moieties.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: The fluorine atoms and methoxy groups can enhance binding affinity and specificity to certain enzymes or receptors, modulating their activity.

    Inhibition or Activation of Pathways: The compound can inhibit or activate specific biochemical pathways, leading to desired therapeutic or biological effects.

    Modulation of Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • tert-Butylamine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of fluorine atoms and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c1-23-16-7-10(19)2-4-11(16)15(21)8-13-12-6-9(18)3-5-14(12)20-17(13)22/h2-8H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORSGTJOBNHOEI-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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